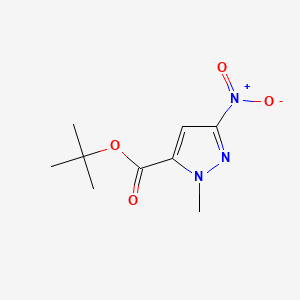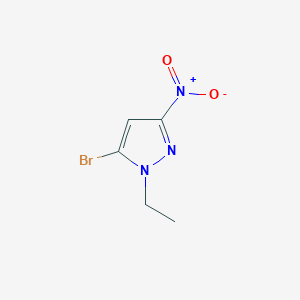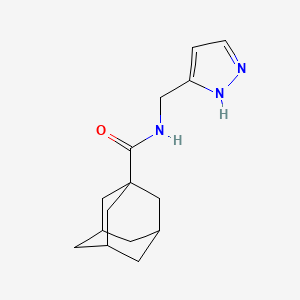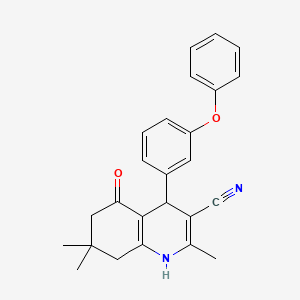
tert-butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate: is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl, methyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole precursors with tert-butyl esters and nitro compounds. One common method includes the use of tert-butyl dimethylsilyl chloride as a protecting group, followed by nitration and subsequent deprotection .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block in the development of novel materials with specific electronic properties .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory and anticancer agents .
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in targeting specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
- Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate
- Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate
Uniqueness: tert-Butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C9H13N3O4 |
|---|---|
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
tert-butyl 2-methyl-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)6-5-7(12(14)15)10-11(6)4/h5H,1-4H3 |
Clave InChI |
HQVQCBNZYDEXMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=NN1C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-[(Z)-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B10902933.png)

![3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B10902944.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B10902949.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B10902953.png)
![N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]pentanehydrazide](/img/structure/B10902958.png)

![1-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B10902980.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B10902982.png)

![5-[1-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10902991.png)
![11-(3-butoxyphenyl)-10-(2-ethylhexanoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10902997.png)
![ethyl [(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate](/img/structure/B10902999.png)
![3-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10903001.png)
